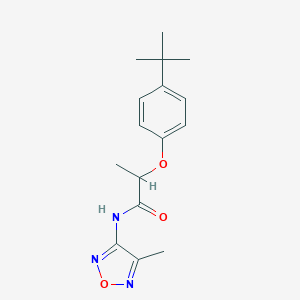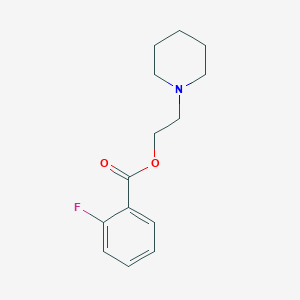
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation in the brain and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for maximum yield and purity.
Synthesemethoden
Compound X is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form an intermediate product. The intermediate product is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to form 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. The synthesis method has been optimized to achieve high yields and purity of the 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
In the field of neuroscience, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
|---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-10-14(19-22-18-10)17-15(20)11(2)21-13-8-6-12(7-9-13)16(3,4)5/h6-9,11H,1-5H3,(H,17,19,20) |
InChI-Schlüssel |
ZWZWLWJYFWBLBC-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)